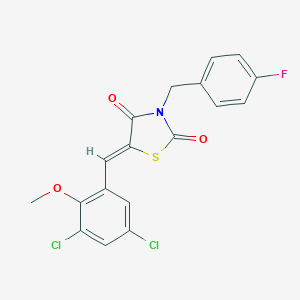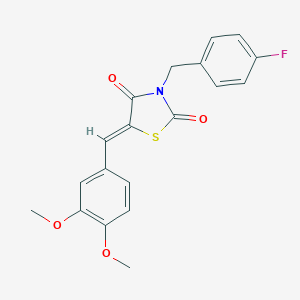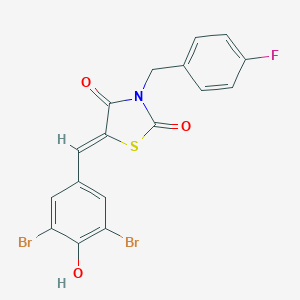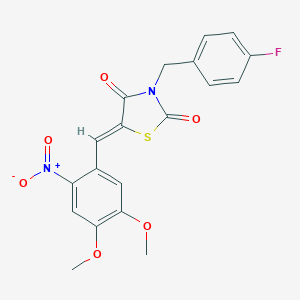![molecular formula C28H25N3O2 B302261 N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302261.png)
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Mécanisme D'action
The mechanism of action of N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that the compound may exert its anti-inflammatory and anticancer activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the expression of certain genes involved in cancer progression. It has also been found to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of activities, which makes it a useful tool for investigating various biological processes. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate its potential use in the treatment of Alzheimer's disease and diabetes. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its synthesis method and improve its solubility.
Méthodes De Synthèse
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been synthesized using various methods. One of the most common methods involves the reaction of 2-hydroxy-1-naphthaldehyde, 4-ethylphenylhydrazine, and 2,5-dimethylpyrrole-1-carboxaldehyde in the presence of a catalyst. This method has been optimized to yield high purity and high yield of the desired compound.
Applications De Recherche Scientifique
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential use in scientific research. This compound has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and diabetes.
Propriétés
Nom du produit |
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C28H25N3O2 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
N-[(E)-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H25N3O2/c1-4-20-9-12-23(13-10-20)31-18(2)15-22(19(31)3)17-29-30-28(32)27-16-25-24-8-6-5-7-21(24)11-14-26(25)33-27/h5-17H,4H2,1-3H3,(H,30,32)/b29-17+ |
Clé InChI |
LYECNUPLZSTPCY-STBIYBPSSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |
SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)

![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)

![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)





![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-bromobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302201.png)